molecular formula C18H16N2O3 B2815548 4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-93-0

4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No.: B2815548
CAS No.: 1030089-93-0
M. Wt: 308.337
InChI Key: DCURGPIICIOWKW-UHFFFAOYSA-N
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Description

The compound “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like quinolines are often used in the synthesis of pharmaceuticals and other complex organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinoline core, an amino group attached to a methoxyphenyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, quinoline and its derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds .

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Overview

Chlorogenic acid, a phenolic compound, demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. Such a broad spectrum of activities highlights the potential of phenolic acids, related to carboxylic acids, in various therapeutic and scientific research applications (Naveed et al., 2018).

Metabolism of 8-Aminoquinoline Antimalarial Agents

The metabolism of 8-aminoquinoline compounds, which are related to quinoline derivatives, has been extensively studied due to their antimalarial properties and potential toxic effects related to erythrocyte damage in specific human subjects. This research area reflects the importance of understanding the metabolic pathways and interactions of quinoline-based drugs within biological systems (Strother et al., 1981).

Advanced Oxidation Processes for Drug Degradation

A review on the advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the significance of chemical transformations and degradation pathways of pharmaceutical compounds, which might relate to the environmental fate or synthetic applications of carboxylic acid derivatives like the compound (Qutob et al., 2022).

Nutritional Aspects of Breast Cancer Research

The involvement of food-derived heterocyclic amines, including quinoline derivatives, in mammary gland cancer provides insights into the etiological roles of these compounds in cancer, highlighting the complex interactions between dietary factors and cancer risk (Snyderwine, 1994).

Future Directions

The future directions for research on “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” and similar compounds would likely involve further exploration of their potential uses in pharmaceuticals and other areas. For example, new synthetic methods could be developed, or the compound could be tested for new biological activities .

Properties

IUPAC Name

4-(3-methoxyanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-6-7-15-14(8-11)16(10-17(20-15)18(21)22)19-12-4-3-5-13(9-12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCURGPIICIOWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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